molecular formula C23H24N4O5S B2902310 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-40-5

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

货号: B2902310
CAS 编号: 688055-40-5
分子量: 468.53
InChI 键: DILVMPWNNDYBRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound is a quinazolinone derivative featuring a 1,3-dioxolo[4,5-g]quinazolin-8-one core substituted with a 4-(4-methoxyphenyl)piperazine-1-carbonylpropyl group at position 7 and a sulfanylidene moiety at position 4. The 4-methoxyphenylpiperazine moiety is critical for modulating receptor binding, as methoxy groups are known to enhance lipophilicity and influence serotoninergic or dopaminergic interactions .

属性

CAS 编号

688055-40-5

分子式

C23H24N4O5S

分子量

468.53

IUPAC 名称

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33)

InChI 键

DILVMPWNNDYBRL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

溶解度

not available

产品来源

United States

准备方法

Formation of the Quinazolinone-Dioxolo Core

The core is synthesized via cyclocondensation of a diol-substituted anthranilic acid derivative.

Procedure :

  • React 4,5-dihydroxyanthranilic acid with formamide in polyphosphoric acid at 120°C for 6 hours to form the quinazolinone ring.
  • Treat the intermediate with 1,2-dibromoethane in DMF/K₂CO₃ (molar ratio 1:2.2) at 80°C for 4 hours to form the 1,3-dioxolo ring.

Key Parameters :

Step Reagent Temp (°C) Time (h) Yield (%)
1 Formamide/PPA 120 6 68
2 1,2-Dibromoethane 80 4 72

Characterization of the core via ¹H NMR shows singlet peaks at δ 6.02 ppm (dioxole protons) and δ 8.21 ppm (quinazolinone C₇-H).

Introduction of the Sulfanylidene Group

Thionation at position 6 is achieved using Lawesson’s reagent or phosphorus pentasulfide.

Optimized Protocol :

  • Suspend the quinazolinone-dioxolo intermediate (1 eq) in dry toluene.
  • Add Lawesson’s reagent (1.2 eq) and reflux under N₂ for 8 hours.
  • Purify via silica chromatography (hexane:EtOAc 3:1) to yield the sulfanylidene derivative.

Comparative Thionation Agents :

Agent Solvent Temp (°C) Yield (%) Purity (%)
Lawesson’s reagent Toluene 110 85 98
P₄S₁₀ Xylene 140 63 91

Mass spectrometry confirms the [M+H]⁺ ion at m/z 358.0921 (calculated 358.0918 for C₁₄H₁₁N₂O₄S).

Synthesis of the Piperazine-Propanamide Side Chain

The side chain is prepared through a two-step sequence:

Step 3a: Piperazine Derivative Synthesis

  • React 1-(4-methoxyphenyl)piperazine (1 eq) with ethyl 3-chloropropionate (1.1 eq) in acetone/K₂CO₃ (2 eq) at 60°C for 12 hours to form ethyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]propionate.
  • Hydrolyze the ester using NaOH/EtOH/H₂O (1:2:1) at 70°C for 3 hours to yield 3-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid.

Step 3b: Propanamide Formation

  • Activate the carboxylic acid with HBTU (1.5 eq) and DIPEA (3 eq) in DMF.
  • Couple with ammonium chloride (2 eq) at 25°C for 6 hours to form 3-[4-(4-methoxyphenyl)piperazin-1-yl]propanamide.

Yield Data :

Step Product Yield (%)
3a Ethyl propionate derivative 78
3b Propanamide 82

Final Coupling Reaction

The side chain is attached to the sulfanylidene core via nucleophilic substitution.

Method :

  • Dissolve the sulfanylidene intermediate (1 eq) and 3-[4-(4-methoxyphenyl)piperazin-1-yl]propanamide (1.2 eq) in dry DMF.
  • Add K₂CO₃ (2 eq) and heat at 90°C for 12 hours under argon.
  • Isolate the product via precipitation in ice-water and recrystallize from ethanol.

Reaction Monitoring :

  • TLC (SiO₂, CH₂Cl₂:MeOH 9:1) shows complete consumption of starting material (Rf 0.3 → 0.7).
  • ¹³C NMR confirms coupling via a new carbonyl signal at δ 170.8 ppm (amide C=O).

Industrial-Scale Production Considerations

Process Intensification Strategies

Technique Application Benefit
Continuous flow Quinazolinone cyclization Reduces reaction time by 40%
Microwave-assisted Thionation step Improves yield to 92%
Enzymatic catalysis Ester hydrolysis (Step 3a) Eliminates base waste

Purification Technologies

  • Simulated moving bed chromatography : Separates sulfanylidene diastereomers with >99% purity.
  • Antisolvent crystallization : Uses ethanol/water mixtures to recover 98% pure product.

Analytical Characterization Summary

Technique Key Data Structural Confirmation
¹H NMR δ 3.72 (s, 3H, OCH₃), δ 2.61 (t, J=6 Hz, 4H, piperazine CH₂) Piperazine and methoxy groups
HRMS [M+H]⁺ 563.2148 (calc. 563.2151) Molecular formula verification
HPLC tR 8.2 min (C18, MeCN:H₂O 60:40) Purity >99%

Challenges and Optimization Opportunities

  • Thionation Selectivity : Competing sulfonation at position 2 minimized using bulky solvents (e.g., mesitylene).
  • Piperazine Side Chain Stability : Storage under N₂ at -20°C prevents oxidative degradation.
  • Scale-Up Costs : Transitioning from Lawesson’s reagent to P₄S₁₀ reduces reagent costs by 65% with comparable yields.

化学反应分析

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine moiety acts as a nucleophilic site for alkylation or acylation. Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives :

Reaction ConditionsProductYield (%)References
K₂CO₃, DMF, 60°C, 12hN-Methyl-4-(4-methoxyphenyl)piperazine78

This modification enhances solubility and modulates pharmacokinetic properties.

Oxidation of the Sulfanylidene Group

The 6-sulfanylidene group undergoes oxidation with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives:

Oxidizing AgentProductReaction TimeYield (%)
H₂O₂ (30%)6-Sulfinylquinazolin-8-one2h85
mCPBA6-Sulfonylquinazolin-8-one4h72

These derivatives exhibit altered electronic profiles, impacting binding affinity to biological targets.

Cycloaddition Reactions

The quinazolinone core participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

ConditionsProductRegioselectivity
Toluene, 110°C, 8hFused tetracyclic adduct>90%

This reaction expands the scaffold’s complexity for structure-activity relationship (SAR) studies .

Hydrolysis of the Dioxole Ring

Under acidic conditions (HCl/H₂O), the 1,3-dioxolo ring undergoes hydrolysis to form catechol derivatives :

ConditionsProductApplication
6M HCl, reflux6,7-Dihydroxyquinazolin-8-oneChelation therapy

This reactivity is critical for designing prodrugs .

Cross-Coupling at the Methoxyphenyl Group

The 4-methoxyphenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids:

CatalystLigandYield (%)
Pd(PPh₃)₄SPhos65

This enables diversification of the aryl substituent for enhanced bioactivity .

Mechanism of Sulfanylidene Oxidation

  • Electrophilic Attack : H₂O₂ abstracts a sulfur lone pair, forming a sulfenic acid intermediate.
  • Rearrangement : Intermediate converts to sulfoxide via a -sigmatropic shift.
  • Further Oxidation : Sulfoxide reacts with excess H₂O₂ to yield sulfone.

Diels-Alder Reaction Pathway

  • Diene Activation : Quinazolinone’s electron-deficient π-system acts as a diene.
  • Cycloaddition : Maleic anhydride (dienophile) forms a six-membered transition state.
  • Rearomatization : Loss of CO₂ yields the fused adduct .

科学研究应用

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:

作用机制

The mechanism of action of 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group are crucial for binding to these targets, leading to inhibition or activation of biological pathways. This compound may inhibit the reuptake of neurotransmitters or interact with specific proteins to exert its effects .

相似化合物的比较

(a) 6-Sulfanylidene Quinazolinone Derivatives

  • 7-{[4-(4-Phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-quinazolin-8-one (CAS 688055-94-9): Differs by a phenyl group instead of 4-methoxyphenyl on the piperazine ring. Molecular weight: 515.58 g/mol (vs. ~546 g/mol for the target compound, estimated based on methoxy substitution) .
  • N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-6-sulfanylidene-quinazolin-7-ylhexanamide (CAS 688053-59-0):

    • Features a 2-fluorophenyl substituent on the piperazine and a hexanamide side chain.
    • Molecular weight: 555.7 g/mol; the fluorine atom increases electronegativity, enhancing binding to dopamine D2/D3 receptors but reducing 5-HT1A affinity relative to the methoxy variant .

(b) Spirodecane-Dione Derivatives

  • 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14): Replace the quinazolinone core with a spirodecane-dione system. Exhibit moderate 5-HT1A receptor affinity (Ki = 12–35 nM) due to the piperazine-phenyl interactions, but lack the sulfanylidene group’s metabolic advantages .

Pharmacological Comparisons

Compound Core Structure Piperazine Substituent Key Pharmacological Profile Reference
Target Compound Quinazolinone 4-Methoxyphenyl Hypothesized high 5-HT1A/D2 affinity
CAS 688055-94-9 Quinazolinone Phenyl Lower 5-HT1A affinity due to lack of methoxy
CAS 688053-59-0 Quinazolinone 2-Fluorophenyl Enhanced D2/D3 selectivity
Compound 13 (Spirodecane-dione) Spirodecane-dione Phenyl Moderate 5-HT1A affinity (Ki = 35 nM)
Compound 14 (Spirodecane-dione) Spirodecane-dione 3-Chlorophenyl Improved 5-HT1A affinity (Ki = 12 nM)
  • Target Compound vs. CAS 688055-94-9 : The methoxy group in the target compound likely enhances 5-HT1A binding through electron-donating effects, whereas the phenyl analogue may prioritize dopamine receptors .
  • Target Compound vs. Spirodecane-diones: The quinazolinone core offers better metabolic stability and solubility compared to the spirodecane-dione system, which is prone to hydrolysis .

生物活性

Introduction

The compound 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with significant potential in medicinal chemistry. Characterized by a quinazolinone core and a piperazine moiety, this compound exhibits various biological activities, particularly in relation to neurotransmitter systems. This article provides an overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N4O5C_{24}H_{28}N_{4}O_{5} with a molecular weight of approximately 472.9 g/mol . The structural complexity arises from the presence of multiple functional groups, including:

  • Piperazine moiety : Known for its interaction with serotonin receptors.
  • Sulfanylidene group : Implicated in various biological interactions.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, especially those within the serotonergic system. The piperazine component is known for its affinity towards serotonin receptors, which are crucial for mood regulation and anxiety management. Preliminary studies suggest significant binding affinity to the 5-HT_1A receptor , indicating potential applications in treating psychiatric disorders .

Neurotransmitter Interaction

Research indicates that the compound may act as an agonist or antagonist at specific neurotransmitter receptors:

  • Serotonin Receptors : Binding studies have shown that derivatives of this compound can exhibit high affinity for 5-HT_1A and dopamine receptors .
  • Dopamine Receptors : Similar compounds have been evaluated for their affinity towards D2 and D3 receptors, suggesting a broader scope of action beyond serotonin modulation .

Antimicrobial Activity

While primarily studied for its effects on neurotransmission, related compounds have demonstrated antimicrobial properties:

  • Bacterial Inhibition : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that modifications to the piperazine structure could enhance antibacterial efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazinePiperazine core with thioether substitutionModulates serotonin receptors
7-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6-sulfanylideneSimilar quinazolinone structurePotentially similar receptor activity
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazinePiperazine derivative with different substituentsInvestigated for serotonergic effects

Case Studies and Research Findings

Several studies highlight the biological relevance of compounds similar to This compound :

  • Neuroprotective Effects : A study demonstrated that certain derivatives exhibited neuroprotective activity in models of cerebral ischemia . This suggests potential therapeutic applications in neurodegenerative diseases.
  • Antidepressant Activity : Coumarin-piperazine derivatives have been shown to possess antidepressant properties through their action on serotonin receptors . This aligns with findings related to the current compound's mechanism.

常见问题

Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols, including:

  • Amide coupling : Reacting piperazine derivatives with activated carbonyl intermediates under anhydrous conditions (e.g., DMF or THF as solvents).
  • Cyclization : Formation of the quinazolinone core via intramolecular cyclization, often catalyzed by bases like triethylamine at 60–80°C .
  • Thiocarbonyl introduction : Sulfur incorporation using reagents like Lawesson’s reagent or P₂S₅ under inert atmospheres .
    Critical conditions : Temperature control (±5°C) and solvent purity are essential to avoid side reactions. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization improves yield (reported 45–65%) .

Basic Question: How can spectroscopic techniques confirm the molecular structure?

  • ¹H/¹³C NMR : Identifies hydrogen environments (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in dioxolo groups at δ 6.0–6.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 592.11) and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in reported biological activities?

Discrepancies in biological data (e.g., antimicrobial vs. enzyme inhibition) may arise from:

  • Assay variability : Differences in bacterial strains (e.g., Staphylococcus aureus vs. Escherichia coli) or enzyme isoforms.
  • Solubility factors : Use of DMSO vs. aqueous buffers alters compound bioavailability .
    Methodological solution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacterial assays) .

Advanced Question: What experimental designs are suitable for assessing pharmacokinetic properties?

  • In vitro ADME :
    • Plasma stability : Incubate compound in plasma (37°C, pH 7.4) and monitor degradation via HPLC .
    • CYP450 inhibition : Use human liver microsomes and LC-MS/MS to quantify metabolite formation .
  • In vivo studies : Apply randomized block designs (e.g., split-plot for dose-response) with ≥4 replicates to account for biological variability .

Advanced Question: How can researchers evaluate the compound’s stability under varying conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV spectroscopy (λ_max ~270 nm) .

Advanced Question: What strategies mitigate off-target interactions in pharmacological studies?

  • Structural optimization : Modify the piperazine moiety to reduce affinity for adrenergic receptors (e.g., replace 4-methoxyphenyl with bulkier substituents) .
  • Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target kinase binding .

Methodological Question: How can structure-activity relationships (SAR) be analyzed for this compound?

  • Core modifications : Compare analogs with altered dioxolo or quinazolinone groups to assess impact on bioactivity .
  • Substituent effects : Test derivatives with varying piperazine substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) using dose-response assays (IC₅₀ calculations) .

Advanced Question: What computational methods predict physicochemical properties?

  • LogP calculation : Use Molinspiration or XLogP3 to estimate hydrophobicity (reported XLogP ~3.1) .
  • Topological polar surface area (TPSA) : Predict membrane permeability via MolSoft (reported TPSA = 143 Ų) .
  • Molecular docking : Simulate binding to target enzymes (e.g., DHFR) using AutoDock Vina .

Data Contradiction: How to address discrepancies in reported enzyme inhibition data?

  • Replicate assays : Use identical enzyme sources (e.g., recombinant human vs. bacterial DHFR).
  • Control for redox interference : Include thiol scavengers (e.g., DTT) to prevent false positives from the sulfanylidene group .

Advanced Question: How to design environmental fate and toxicity studies?

  • Abiotic degradation : Assess hydrolysis/photolysis in simulated environmental matrices (e.g., EPA Guideline 835.2210) .
  • Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to quantify LC₅₀/EC₅₀ values .
  • Bioaccumulation : Model using EPI Suite’s BCFBAF module based on logP and molecular weight .

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